3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound featuring a furan ring, a pyridazinone core, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic synthesis
Pyridazinone Core Formation: The pyridazinone core can be synthesized via the cyclization of hydrazine derivatives with diketones under acidic conditions.
Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Thiophene Group Addition: The thiophene moiety is typically added via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazinone core can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo various substitution reactions, particularly at the furan and thiophene rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities and understand the structure-activity relationship (SAR).
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the pyridazinone core might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone and furan rings but lack the thiophene moiety.
Thiophene-containing amides: These compounds include the thiophene ring and amide linkage but differ in the rest of the structure.
Uniqueness
The uniqueness of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide lies in its combination of three distinct heterocyclic rings (furan, pyridazinone, and thiophene) within a single molecule. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, setting it apart from simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12(17(22)18-10-13-4-3-9-24-13)11-20-16(21)7-6-14(19-20)15-5-2-8-23-15/h2-9,12H,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXXKAONHBVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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